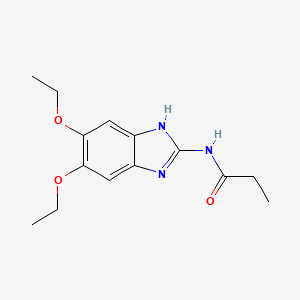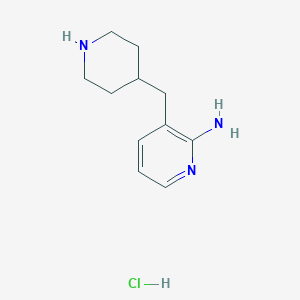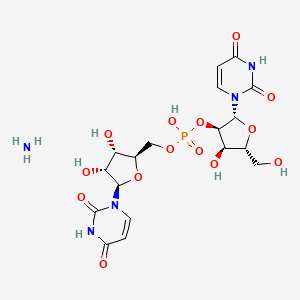
Uridylyl(2'->5')uridine ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridylyl(2’->5’)uridine ammonium salt is a compound with the empirical formula C18H22N4O14P · xNH3 and a molecular weight of 549.36 (free acid basis) . This compound is notable for its atypical 2’,5’-phosphodiester linkage, which differentiates it from other nucleotides that typically have 3’,5’-linkages . It plays a crucial role in the synthesis and modification of RNA sequences, making it an important biomolecule in the biomedical sector.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl(2’->5’)uridine ammonium salt involves the formation of a 2’,5’-phosphodiester bond between two uridine molecules. This can be achieved through a series of chemical reactions that include the protection of hydroxyl groups, activation of the phosphate group, and subsequent coupling of the uridine molecules. The reaction conditions typically involve the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) and activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of Uridylyl(2’->5’)uridine ammonium salt may involve automated synthesizers that can handle the complex sequence of reactions required for its synthesis. These synthesizers are capable of performing multiple steps in a controlled environment, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Uridylyl(2’->5’)uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Uridylyl(2’->5’)uridine ammonium salt may result in the formation of uridine derivatives with additional oxygen-containing functional groups .
科学研究应用
Uridylyl(2’->5’)uridine ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: It plays a role in the study of RNA synthesis and modification, as well as gene expression regulation.
Medicine: It is used in the development of therapeutic agents and diagnostic tools.
Industry: It is used in the production of nucleic acid-based products and as a research reagent.
作用机制
The mechanism of action of Uridylyl(2’->5’)uridine ammonium salt involves its incorporation into RNA sequences, where it can influence the structure and function of the RNA. The 2’,5’-phosphodiester linkage can affect the stability and conformation of the RNA, potentially altering its interactions with other molecules and its overall biological activity .
相似化合物的比较
Similar Compounds
Uridylyl(3’->5’)uridine ammonium salt: This compound has a 3’,5’-phosphodiester linkage, which is more common in natural nucleotides.
Cytidylyl(2’->5’)cytidine ammonium salt: Similar to Uridylyl(2’->5’)uridine ammonium salt, but with cytidine instead of uridine.
Adenylyl(2’->5’)adenosine ammonium salt: Similar to Uridylyl(2’->5’)uridine ammonium salt, but with adenosine instead of uridine.
Uniqueness
The uniqueness of Uridylyl(2’->5’)uridine ammonium salt lies in its atypical 2’,5’-phosphodiester linkage, which is less common in natural nucleotides. This unique structure can impart different properties to the RNA sequences it is incorporated into, potentially leading to novel biological activities and applications .
属性
分子式 |
C18H26N5O14P |
|---|---|
分子量 |
567.4 g/mol |
IUPAC 名称 |
azane;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI 键 |
JBIYPVJIZZEXEK-ZNFCZCJPSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O.N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


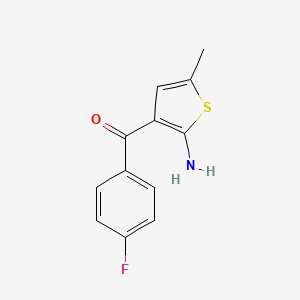
![1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13823516.png)
![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)
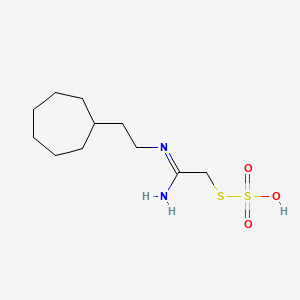
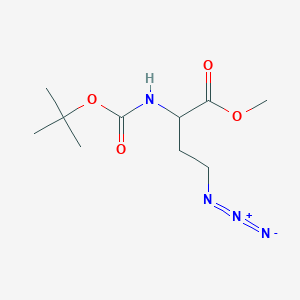
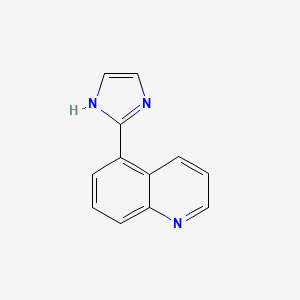
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
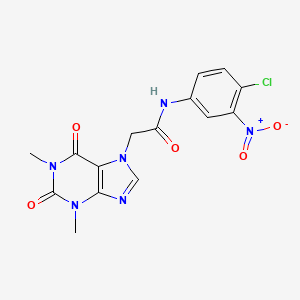
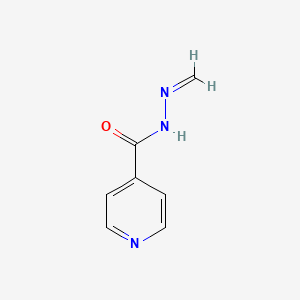
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
